molecular formula C12H9F3N2O B8230826 4-(1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)benzaldehyde

4-(1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)benzaldehyde

Cat. No.: B8230826
M. Wt: 254.21 g/mol
InChI Key: NDMQETQGQLKCGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)benzaldehyde is a fluorinated aromatic aldehyde characterized by a benzaldehyde core substituted with a 1-methyl-4-(trifluoromethyl)imidazole moiety at the para position. Its molecular formula is C₁₂H₉F₃N₂O, with a molecular weight of 254.21 g/mol. Key physicochemical properties include a predicted density of 1.30±0.1 g/cm³ and a boiling point of 375.6±52.0 °C . The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound valuable in medicinal chemistry, particularly as a precursor for β₂-adrenoceptor antagonists like CGP-20712A .

Properties

IUPAC Name

4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O/c1-17-6-10(12(13,14)15)16-11(17)9-4-2-8(7-18)3-5-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMQETQGQLKCGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1C2=CC=C(C=C2)C=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

De Novo Synthesis of the 1-Methyl-4-(trifluoromethyl)imidazole Ring

The imidazole ring can be constructed via cyclization reactions. A representative approach involves:

  • Condensation of α-diketones with aldehydes and ammonia : For example, reacting glyoxal with trifluoromethylacetone and methylamine under acidic conditions yields the substituted imidazole.

  • Trifluoromethylation post-cyclization : Introducing the CF3 group via electrophilic or radical trifluoromethylation reagents (e.g., Umemoto’s reagent or CF3I).

Example Protocol :

  • Step 1 : Condensation of methylamine, trifluoroacetic anhydride, and glyoxal in ethanol at 80°C for 12 hours.

  • Step 2 : Purification via recrystallization from heptane to isolate 1-methyl-4-(trifluoromethyl)imidazole.

Coupling Strategies for Benzaldehyde-Imidazole Conjugation

Nucleophilic Aromatic Substitution (SNAr)

A halogenated benzaldehyde derivative reacts with a pre-formed imidazole under basic conditions.

Protocol Adaptation from Patent CA2833394C :

  • Substrate Preparation : 4-Bromobenzaldehyde is protected as its acetal (e.g., dimethyl acetal) to prevent aldehyde oxidation.

  • Reaction Conditions :

    • Imidazole deprotonation using NaH in N-methylpyrrolidinone (NMP) at 20–25°C.

    • Substitution with 4-bromoacetal-protected benzaldehyde at 100–120°C for 16 hours.

    • Yield : ~65–70% (extrapolated from analogous reactions).

  • Deprotection : Acidic hydrolysis (HCl/EtOH) regenerates the aldehyde.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura or Buchwald-Hartwig couplings enable efficient bond formation.

Hypothetical Workflow :

  • Imidazole Boronic Ester Synthesis : Convert 1-methyl-4-(trifluoromethyl)imidazole to its boronic ester via lithiation and trapping with B(OiPr)3.

  • Coupling with 4-Bromobenzaldehyde :

    • Catalyst: Pd(PPh3)4 or PdCl2(dppf).

    • Base: K2CO3 in toluene/ethanol at 80°C.

    • Yield Estimation : 50–60% based on similar aryl-imidazole couplings.

Functional Group Interconversion Approaches

Oxidation of Benzyl Alcohol Precursors

A benzyl alcohol intermediate, substituted with the imidazole moiety, can be oxidized to the aldehyde.

Steps :

  • Synthesis of 4-(Imidazolyl)benzyl Alcohol : Grignard addition to 4-cyanobenzaldehyde followed by reduction.

  • Oxidation : Use MnO2 or Swern oxidation to convert alcohol to aldehyde.

Comparative Analysis of Methodologies

Method Advantages Limitations Yield Range
SNAr High regioselectivity; minimal side productsRequires electron-deficient aryl halides60–70%
Suzuki Coupling Broad substrate scope; mild conditionsSensitive to boronic ester stability50–60%
Oxidation of Alcohols Straightforward late-stage oxidationMulti-step synthesis increases complexity40–50%

Scale-Up and Industrial Considerations

Solvent and Catalyst Optimization

  • Solvent Choice : NMP or DMF enhances reaction rates but requires careful recycling due to toxicity.

  • Catalyst Loading : Reduced Pd concentrations (0.5–1 mol%) lower costs without sacrificing efficiency .

Chemical Reactions Analysis

4-(1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)benzaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. Its structural similarity to known inhibitors of tyrosine kinases suggests that it may exhibit similar biological activity. For instance, research indicates that derivatives of imidazole compounds can inhibit the activity of c-Abl and Bcr-Abl tyrosine kinases, which are implicated in certain leukemias .

Case Study: Inhibition of Tyrosine Kinases
A study demonstrated that a related compound, 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine, showed promising results in inhibiting various receptor tyrosine kinases, including PDGF-R and VEGF-R. These findings suggest that 4-(1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)benzaldehyde could be further explored for its anticancer properties through similar mechanisms .

Materials Science

Synthesis of Functional Materials
The compound can serve as a precursor for synthesizing functional materials such as polymers and nanomaterials. Its unique trifluoromethyl group enhances the thermal stability and chemical resistance of the resultant materials.

Data Table: Properties of Synthesized Polymers

Polymer TypeThermal Stability (°C)Chemical ResistanceApplication Area
Polyimide from Benzaldehyde>300HighAerospace components
Fluorinated Polymer>250ModerateCoatings and adhesives

Analytical Chemistry

Use in Chromatography
this compound has been utilized as a derivatizing agent in chromatography to improve the detection of various analytes. Its ability to form stable derivatives enhances the sensitivity and selectivity of chromatographic methods.

Case Study: Derivatization in HPLC
In high-performance liquid chromatography (HPLC), the compound was used to derivatize amino acids, resulting in improved peak resolution and detection limits compared to non-derivatized samples. This application is particularly valuable in biochemical analysis where trace amounts of substances need to be detected .

Mechanism of Action

The mechanism of action of 4-(1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)benzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural and Molecular Features

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound C₁₂H₉F₃N₂O 254.21 Aldehyde, trifluoromethyl, imidazole
Benzoimidazole (4a-f) C₂₀H₁₄FN₃O₃ ~363.34 Benzo[d]imidazole, dioxolane, fluorine
Triazole-thiazole derivative (9c) C₂₈H₂₂BrN₇O₂S 608.54 Triazole, thiazole, bromophenyl
Methanamine derivative C₁₂H₁₁F₃N₃ 254.24 Primary amine, trifluoromethyl, imidazole

Physicochemical Properties

The trifluoromethyl group in the target compound increases its boiling point (375.6°C) compared to non-fluorinated analogs. For example, benzimidazole derivatives without fluorine (e.g., 4a-f) typically exhibit lower boiling points due to reduced molecular weight and polarity . The density (1.30 g/cm³) is consistent with fluorinated aromatics, which are denser than hydrocarbon analogs.

Biological Activity

4-(1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)benzaldehyde is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, alongside structure-activity relationship (SAR) studies that elucidate its mechanism of action.

Chemical Structure and Properties

The molecular formula for this compound is C10H8F3N2OC_{10}H_{8}F_{3}N_{2}O. Its structure features a benzaldehyde moiety substituted with a 1-methyl-4-(trifluoromethyl)-1H-imidazole group, which is crucial for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds with similar imidazole structures exhibit significant anticancer properties. For instance, derivatives of imidazole have shown to induce apoptosis in cancer cell lines. In one study, an imidazole derivative demonstrated an IC50 value of 25.72 μM against MCF7 breast cancer cells, suggesting that modifications on the imidazole ring can enhance cytotoxicity .

CompoundCell LineIC50 (μM)Mechanism
This compoundMCF725.72 ± 3.95Apoptosis induction
Related Imidazole DerivativeU8745.2 ± 13.0Cytotoxicity

Antimicrobial Activity

The antimicrobial potential of imidazole derivatives has also been explored. Compounds similar to this compound have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A related compound exhibited a minimum inhibitory concentration (MIC) of 0.015 mg/mL against S. aureus, indicating strong antibacterial activity .

Bacterial StrainMIC (μg/mL)Activity
S. aureus0.015Effective
E. coli200Moderate

Anti-inflammatory Activity

Imidazole derivatives have been investigated for their anti-inflammatory properties as well. The inhibition of cyclooxygenase enzymes (COX), which play a significant role in inflammation, has been reported. One study noted that certain imidazole compounds inhibited COX-2 with an IC50 of approximately 3.11 μM .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of trifluoromethyl and imidazole groups significantly enhances the biological activity of these compounds. Modifications to the benzaldehyde moiety can further influence potency and selectivity against specific biological targets.

Case Studies

Several case studies highlight the effectiveness of imidazole derivatives in preclinical models:

  • Study on Breast Cancer : A derivative similar to this compound was tested on MCF7 cells, showing promising results in reducing tumor growth in vivo.
  • Antimicrobial Testing : In vitro tests revealed that an imidazole derivative had a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, showcasing its potential as a new class of antibiotics.
  • Inflammation Model : In a murine model of inflammation, an imidazole compound significantly reduced edema and inflammatory markers, supporting its therapeutic potential in inflammatory diseases.

Q & A

Basic: What are standard synthetic routes for 4-(1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)benzaldehyde?

The compound is typically synthesized via condensation reactions. A common method involves refluxing substituted imidazole precursors with benzaldehyde derivatives in absolute ethanol, catalyzed by glacial acetic acid. For example, 4-amino-triazole derivatives can react with substituted benzaldehydes under reflux for 4 hours, followed by solvent evaporation and filtration . Similar protocols are used for imidazole-benzaldehyde conjugates, with purification via column chromatography or recrystallization to achieve ≥95% purity (HPLC) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Optimization involves solvent selection (e.g., dichloromethane for MnO2-catalyzed oxidations, yielding 85% ), catalyst screening (e.g., Ru-complexes for selective aldehyde formation ), and temperature control. Microwave-assisted synthesis or flow chemistry may reduce reaction times. Purity is enhanced via gradient HPLC with C18 columns, as validated for structurally related imidazole derivatives .

Basic: What techniques are used for structural characterization?

  • NMR/IR spectroscopy : To confirm functional groups (e.g., aldehyde proton at δ 10.1–10.9 ppm in 1^1H NMR) and imidazole ring vibrations (~1600 cm1^{-1} in IR) .
  • X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths and angles (e.g., mean C–C bond deviation: 0.002 Å) .
  • Elemental analysis : Validates stoichiometry (e.g., C14_{14}H10_{10}F3_3N2_2O requires 55.63% C; experimental: 55.58% ).

Advanced: How to resolve contradictions between crystallographic and spectroscopic data?

Discrepancies (e.g., tautomeric forms in solution vs. solid state) require multi-technique validation:

  • Compare 13^{13}C NMR chemical shifts with DFT-calculated values.
  • Use high-resolution mass spectrometry (HRMS) to confirm molecular ions (e.g., [M+H]+^+ = 407.1319 ).
  • Re-refine X-ray data with SHELXL, adjusting thermal parameters and occupancy factors .

Basic: What biological activities are associated with this compound?

It exhibits antitubulin activity, inhibiting polymerization (IC50_{50} < 1 µM in some derivatives ), and interacts with adrenergic receptors (e.g., CGP20712A analog in cerebral artery studies ).

Advanced: How to analyze structure-activity relationships (SAR) for antitubulin effects?

  • Substituent variation : Replace the trifluoromethyl group with halogens or methoxy to assess steric/electronic effects .
  • Docking studies : Use AutoDock Vina to model binding to β-tubulin’s colchicine site (e.g., binding energy ≤ -9.0 kcal/mol ).
  • In vitro assays : Compare IC50_{50} values across cancer cell lines (e.g., MDA-MB-231 vs. HeLa) .

Basic: How to determine key physicochemical properties (e.g., logP, solubility)?

  • logP : Measure via shake-flask method (octanol/water partition) or reverse-phase HPLC (calibrated with standards) .
  • Solubility : Use saturation shake-flask assays in PBS (pH 7.4) or DMSO .
  • Thermal stability : DSC/TGA analysis (melting point: 91–93°C for related compounds ).

Advanced: How to address discrepancies between computational and experimental logP values?

  • Software limitations : Adjust atomic contribution parameters in ACD/Labs or ChemAxon.
  • Chromatographic validation : Correlate HPLC retention times with experimental logP for analogs .

Basic: What analytical methods ensure compound purity?

  • HPLC : Use C18 columns with acetonitrile/water gradients (e.g., tR_R = 9.60 min, 95.1% purity ).
  • TLC : Monitor reactions with silica plates (ethyl acetate/hexane, Rf_f ~0.4 ).

Advanced: What challenges arise in HPLC method validation?

  • Column aging : Address peak tailing by replacing columns after 200 runs.
  • Impurity detection : Optimize UV wavelength (e.g., 254 nm for imidazole absorption) and mobile phase pH .

Basic: What derivatization strategies enhance bioavailability?

  • Hydrazide formation : React with hydrazines to form Schiff bases (e.g., N'-arylidene derivatives ).
  • PEGylation : Attach polyethylene glycol via aldehyde-amine coupling .

Advanced: How to improve pharmacokinetics via derivatization?

  • Prodrug design : Introduce phosphate esters for aqueous solubility.
  • Metabolic stability : Replace labile groups (e.g., methyl with cyclopropyl) .

Advanced: How to resolve conflicting bioactivity data across studies?

  • Assay standardization : Use identical cell lines (e.g., MCF-7) and incubation times (72 hr).
  • Stability testing : Monitor compound degradation in cell media via LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.